molecular formula C9H9N3O B3198998 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one CAS No. 1016728-19-0

1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one

Cat. No. B3198998
CAS RN: 1016728-19-0
M. Wt: 175.19 g/mol
InChI Key: RSEWVQNJUOBNBJ-UHFFFAOYSA-N
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Description

The compound “1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one” is a derivative of imidazole, which is a five-membered ring structure containing two nitrogen atoms . The presence of an aminophenyl group suggests that this compound may have properties similar to other aromatic amines .


Synthesis Analysis

While specific synthesis methods for this compound are not available, amines can generally be synthesized through methods such as reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the amine and imidazole functional groups. Amines can participate in a variety of reactions, including alkylation, acylation, and reactions with acids to form amine salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, amines generally have higher boiling points than similar-sized molecules that lack nitrogen .

Scientific Research Applications

Biosensing and Detection Systems

MPAP has been employed in the development of biosensors for rapid and selective detection of foodborne pathogens. For instance, a portable bio-sensing system utilizing disposable bacterial-sensor chips was designed. These chips consist of anti-S. aureus antibodies immobilized on AuNPs@Cu-MOF@SPE (screen-printed electrodes). The system effectively detects Staphylococcus aureus in food and water samples within just 20 minutes .

Agrochemical Applications

MPAP finds utility in agrochemical research. Its unique structure and functional groups make it suitable for various applications in agriculture, such as pesticide development and crop protection .

Polymer Chemistry

Researchers have synthesized novel polyimides (PIs) using MPAP as a diamine monomer. By combining MPAP with different dianhydrides, they obtained three distinct PIs. These polymers exhibit diverse properties and can be explored for applications in materials science, coatings, and membranes .

Carbohydrate-Derived Vaccines

MPAP derivatives have been investigated in the development of carbohydrate-derived vaccines. These vaccines hold promise for combating infectious diseases by targeting specific pathogens or antigens .

Antiviral Research

While not directly related to MPAP, its derivatives have been studied for antiviral activities. Researchers have used computational methods to optimize the structure of 4-aminophenyl 1-thioglucosides, which may have potential antiviral properties .

Organic Synthesis and Medicinal Chemistry

MPAP can serve as a building block in organic synthesis. Its imidazolone core provides opportunities for creating novel compounds with diverse pharmacological activities. Medicinal chemists may explore MPAP derivatives for drug discovery and development .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many amines and imidazoles exhibit biological activity and could interact with biological targets in specific ways .

Safety and Hazards

Amines can be hazardous and may cause health issues such as skin and eye irritation, respiratory issues, and more serious health effects with prolonged exposure .

properties

IUPAC Name

3-(4-aminophenyl)-1H-imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,10H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEWVQNJUOBNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one

CAS RN

1016728-19-0
Record name 1-(4-aminophenyl)-2,3-dihydro-1H-imidazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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